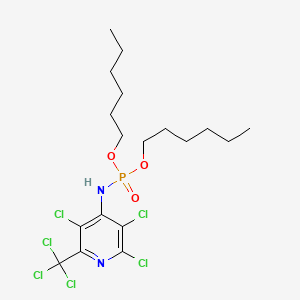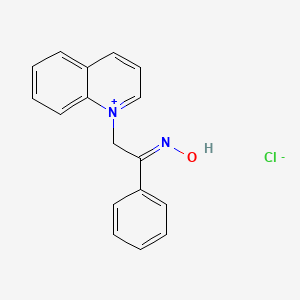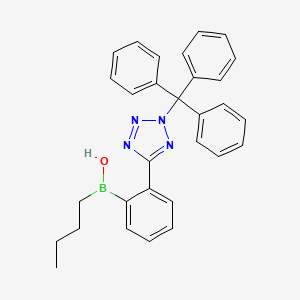
Butyl(2-(2-trityl-2H-tetraazol-5-yl)phenyl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(2-(2-trityl-2H-tetraazol-5-yl)phenyl)borinic acid is an organoboron compound with the molecular formula C30H29BN4O and a molecular weight of 472.388 g/mol . This compound features a borinic acid functional group attached to a phenyl ring, which is further substituted with a trityl-protected tetrazole moiety. The structure of this compound makes it an interesting subject for research in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(2-(2-trityl-2H-tetraazol-5-yl)phenyl)borinic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Trityl Protection: The tetrazole ring is then protected with a trityl group using trityl chloride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl(2-(2-trityl-2H-tetraazol-5-yl)phenyl)borinic acid can undergo various chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to a boronic acid or borate ester.
Substitution: The trityl group can be removed under acidic conditions to yield the free tetrazole.
Coupling Reactions: The borinic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the trityl group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acid or borate ester.
Substitution: Free tetrazole derivative.
Coupling Reactions: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
Butyl(2-(2-trityl-2H-tetraazol-5-yl)phenyl)borinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of Butyl(2-(2-trityl-2H-tetraazol-5-yl)phenyl)borinic acid largely depends on its application:
In Suzuki-Miyaura Coupling: The borinic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond.
In Biological Systems: The boron atom can interact with biomolecules, potentially inhibiting enzymes or interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
3-Formylphenylboronic Acid: Contains a formyl group, used in the synthesis of pharmaceuticals and enzyme inhibitors.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
Butyl(2-(2-trityl-2H-tetraazol-5-yl)phenyl)borinic acid is unique due to its combination of a borinic acid group with a trityl-protected tetrazole, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicine and material science.
Properties
CAS No. |
163727-93-3 |
|---|---|
Molecular Formula |
C30H29BN4O |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
butyl-[2-(2-trityltetrazol-5-yl)phenyl]borinic acid |
InChI |
InChI=1S/C30H29BN4O/c1-2-3-23-31(36)28-22-14-13-21-27(28)29-32-34-35(33-29)30(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h4-22,36H,2-3,23H2,1H3 |
InChI Key |
BZTVKZQBVNNZCH-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC)(C1=CC=CC=C1C2=NN(N=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


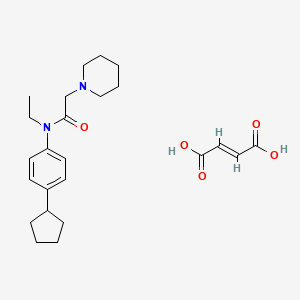

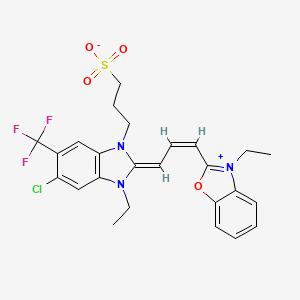
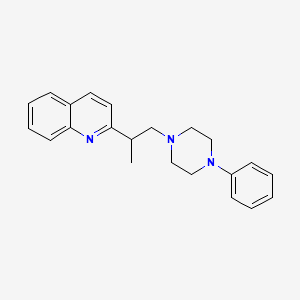

![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
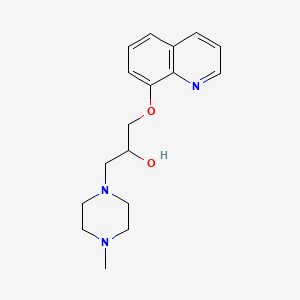

![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
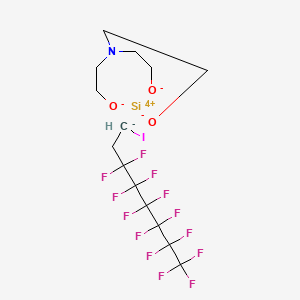

![(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate](/img/structure/B15186285.png)
